molecular formula C21H12ClNO4 B11537184 4-chlorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

4-chlorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11537184
M. Wt: 377.8 g/mol
InChI Key: MFOYADFIHYMGRB-UHFFFAOYSA-N
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Description

4-chlorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group and an isoindole moiety, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 4-chlorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves the reaction of 4-chlorobenzoic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or polyphosphoric acid, which facilitates the formation of the isoindole ring. The reaction conditions often include heating the mixture to a temperature range of 150-200°C for several hours to ensure complete reaction .

Chemical Reactions Analysis

4-chlorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

4-chlorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating certain diseases, such as cancer and inflammatory disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

4-chlorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H12ClNO4

Molecular Weight

377.8 g/mol

IUPAC Name

(4-chlorophenyl) 4-(1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C21H12ClNO4/c22-14-7-11-16(12-8-14)27-21(26)13-5-9-15(10-6-13)23-19(24)17-3-1-2-4-18(17)20(23)25/h1-12H

InChI Key

MFOYADFIHYMGRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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